1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, diethyl ester
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Overview
Description
1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, diethyl ester is a chemical compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is distinguished by the presence of two carboxylic acid groups at positions 2 and 4, a phenyl group at position 3, and two ethyl ester groups.
Preparation Methods
The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, diethyl ester typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrrole precursor with phenyl-substituted reagents under controlled conditions. The reaction is often catalyzed by acids or bases, and the resulting product is purified through recrystallization or chromatography. Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups into alcohols or other functional groups.
Substitution: The phenyl group and ester groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, diethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, diethyl ester can be compared to other pyrrole derivatives, such as:
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound has methyl groups instead of a phenyl group, leading to different chemical and biological properties.
1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-, diethyl ester: The presence of an ethyl group instead of a phenyl group results in variations in reactivity and applications. The uniqueness of this compound lies in its phenyl group, which imparts distinct chemical and biological characteristics compared to its analogs.
Properties
CAS No. |
64793-76-6 |
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Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
diethyl 3-phenyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C16H17NO4/c1-3-20-15(18)12-10-17-14(16(19)21-4-2)13(12)11-8-6-5-7-9-11/h5-10,17H,3-4H2,1-2H3 |
InChI Key |
FCBJXSYXEJUMRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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